

5-Bromo-2-(methylsulphonyl)pyrimidine safety and handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(methylsulphonyl)pyrimidine
Cat. No.:	B182152

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **5-Bromo-2-(methylsulphonyl)pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **5-Bromo-2-(methylsulphonyl)pyrimidine** (CAS No: 38275-48-8), a heterocyclic building block utilized in pharmaceutical and chemical research. Adherence to proper safety protocols is critical when handling this compound.

Chemical Identification and Properties

5-Bromo-2-(methylsulphonyl)pyrimidine is a white crystalline solid.[\[1\]](#)[\[2\]](#) It is identified by the following properties:

Property	Value	Reference
CAS Number	38275-48-8	[1]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S	[1]
Molecular Weight	237.07 g/mol	[1]
Melting Point	130-133 °C	[1] [2]
Form	Crystalline Powder / Solid	[1]
Synonyms	5-bromo-2-methylsulfonylpyrimidine, NSC 262216	[1] [3]

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[\[3\]](#) The primary hazards are acute oral toxicity and serious eye irritation.

Hazard Classification	Code	Statement	Pictogram	Signal Word
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07 (Exclamation Mark)	Warning
Serious Eye Irritation	H319	Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning

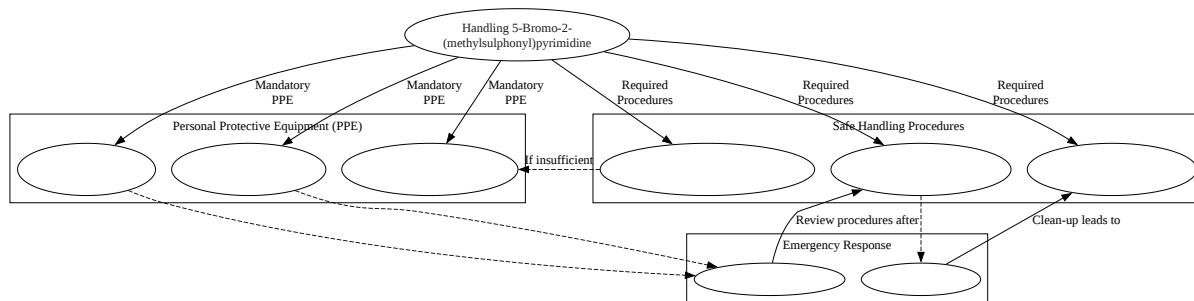
Source:[\[1\]](#)[\[3\]](#)

Precautionary Statements Summary:

- Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[\[3\]](#)[\[4\]](#)

- Response: If swallowed, seek medical help. Rinse mouth. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[3]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][4]

Handling and Personal Protection


Proper handling and the use of Personal Protective Equipment (PPE) are essential to minimize exposure risk.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[5] Eyewash stations and safety showers must be readily accessible.[6][7]

Personal Protective Equipment (PPE)

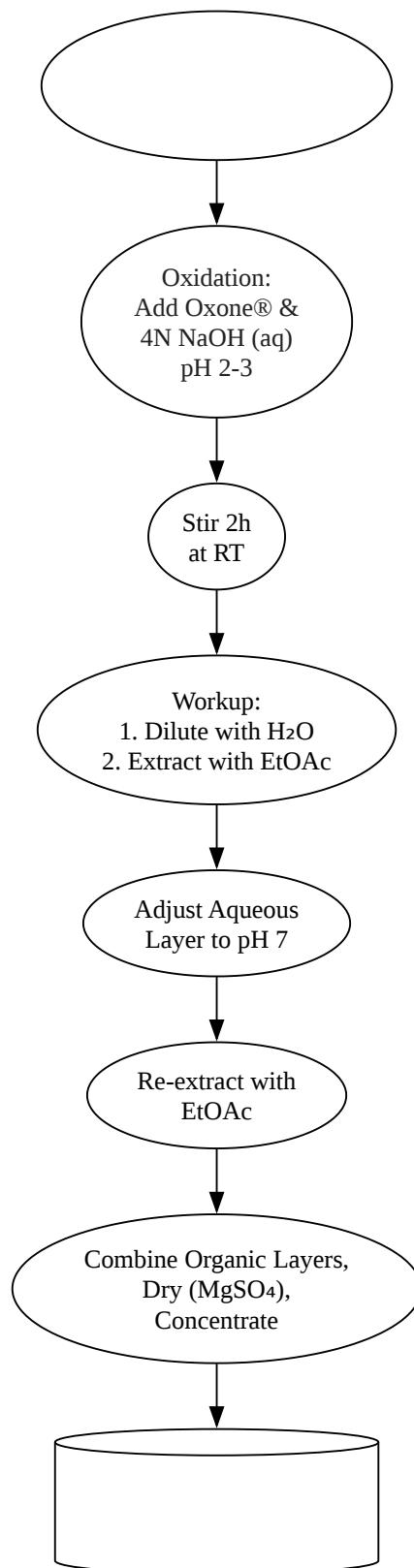
PPE Type	Specification	Rationale
Eye/Face Protection	Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]	Protects against dust particles and splashes, preventing serious eye irritation.[3]
Skin Protection	Impervious, chemical-resistant gloves (e.g., nitrile). A lab coat or coveralls should be worn to prevent skin contact.[3][8]	Prevents skin contact with the chemical.
Respiratory Protection	For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[3]	Protects against inhalation of harmful dust.

[Click to download full resolution via product page](#)

Experimental Protocols

General Synthesis Workflow

A general procedure for the synthesis of **5-Bromo-2-(methylsulphonyl)pyrimidine** involves the oxidation of 5-bromo-2-methylthiopyrimidine.[1][2]


Materials:

- 5-bromo-2-methylthiopyrimidine
- Methanol
- Oxone®
- 4N Sodium Hydroxide (aqueous solution)

- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- Dissolve 5-bromo-2-methylthiopyrimidine in methanol.[1][2]
- In an alternating pattern, add an aqueous solution of Oxone® and 4N aqueous sodium hydroxide. Maintain the temperature and keep the pH between 2 and 3 during this addition. [1][2]
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]
- Dilute the mixture with water and perform an extraction with ethyl acetate.[1][2]
- Adjust the aqueous layer to pH 7 and re-extract with ethyl acetate.[1][2]
- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.[1][2]

[Click to download full resolution via product page](#)

General Laboratory Handling Protocol

- Receiving and Storage: Upon receipt, inspect the container for damage. Store the tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4][6]
- Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
- Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Handle over plastic-backed absorbent pads to contain any minor spills.[8]
- Waste Disposal: Dispose of waste material in a designated, labeled chemical waste container. Do not empty into drains.[4][8] Chemical waste must be disposed of through a licensed disposal company in accordance with all applicable regulations.[5]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

First Aid Measures

Exposure Route	First Aid Procedure
Ingestion	Rinse mouth with water. Get medical help.[3] Do NOT induce vomiting.[5]
Eye Contact	Immediately rinse with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Skin Contact	Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5]
Inhalation	Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

Source:[3][4][5]

Accidental Release Measures

- Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation.[5] Only properly protected and trained personnel should clean up spills.[8]
- Containment: Avoid dust formation.[5] For liquid spills, use absorbent pads. For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[8]
- Cleanup: Clean the spill area thoroughly with a detergent solution followed by water.[8]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5][6]
- Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]
- Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NO_x), sulfur oxides, and hydrogen bromide gas.[4][5]

Biological Activity Context

While specific signaling pathways for **5-Bromo-2-(methylsulphonyl)pyrimidine** are not extensively documented, pyrimidine derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11][12] Structurally related compounds have been shown to possess antitumor activity by inhibiting enzymes involved in DNA and RNA synthesis.[13] Researchers working with this compound should consider its potential for biological activity and handle it accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uwyo.edu [uwyo.edu]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-2-(methylsulphonyl)pyrimidine safety and handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182152#5-bromo-2-methylsulphonyl-pyrimidine-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com